molecular formula C10H13N3O2S B8136887 Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate

Cat. No.: B8136887
M. Wt: 239.30 g/mol
InChI Key: MTNLADVXCOTFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound features a pyrimidine ring substituted with an amino group, a methylthio group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-amino-2-methylthiopyrimidine and ethyl acrylate in the presence of a base can yield the desired product. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the double bond or the ester group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced esters, alkanes.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino and methylthio groups on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Similar in structure but with different substituents on the aromatic ring.

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another related compound with variations in the substituents.

Uniqueness

Ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate is unique due to the presence of both an amino group and a methylthio group on the pyrimidine ring, which can impart distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNLADVXCOTFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(N=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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